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molecular formula C6H8N2O2 B7967872 5-methoxy-2-methylpyridazin-3(2H)-one CAS No. 14628-58-1

5-methoxy-2-methylpyridazin-3(2H)-one

Cat. No. B7967872
M. Wt: 140.14 g/mol
InChI Key: RRGAHPMHECROKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334287B2

Procedure details

A solution of 3.90 g (22.34 mmol) of 4-chloro-5-methoxy-2-methyl-2H-pyridazin-3-one and 3.74 ml (2.71 g, 26.8 mmol) of triethylamine in 60 ml of ethanol was hydrogenated at atmospheric pressure over 950 mg (0.894 mmol) of 10% palladium on charcoal for 20 h at 55° C. The suspension was filtered hot and the catalyst was washed three times with 10 ml of ethanol. The filtrate was concentrated in vaccuo, and the residue was taken up in 70 ml of methylene chloride, which was washed four times with 20 ml of water, dried over magnesium sulfate and concentrated to yield 2.79 g (19.9 mmol, 89%) of the title compound as a crystalline white solid, MS: 141.2 (M+H+).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:11])[N:4]([CH3:10])[N:5]=[CH:6][C:7]=1[O:8][CH3:9].C(N(CC)CC)C>C(O)C.[Pd]>[CH3:9][O:8][C:7]1[CH:6]=[N:5][N:4]([CH3:10])[C:3](=[O:11])[CH:2]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC=1C(N(N=CC1OC)C)=O
Name
Quantity
3.74 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
950 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered hot
WASH
Type
WASH
Details
the catalyst was washed three times with 10 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vaccuo
WASH
Type
WASH
Details
which was washed four times with 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(N(N=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.9 mmol
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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